6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
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Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)14-8-4-5-10-15-9(11(17)18)7-16(10)6-8/h7-8H,4-6H2,1-3H3,(H,14,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTXWWILKXGFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=NC(=CN2C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 2305253-93-2) is a complex organic molecule with significant potential in pharmaceutical applications. Its molecular formula is , and it has a molecular weight of approximately 281.31 g/mol. The compound features a unique structural configuration that facilitates interactions with biological systems, making it a candidate for various therapeutic applications.
Structural Characteristics
The structural features of this compound include:
- Imidazo[1,2-a]pyridine core : This heterocyclic structure is known for its biological activity, particularly in drug development.
- Oxycarbonylamino group : This functional group enhances the compound's ability to interact with biological targets.
- Tetrahydro configuration : The saturated nature of the ring contributes to its stability and solubility.
The biological activity of this compound is primarily linked to its structural components which allow for various interactions within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that modulate physiological responses, potentially influencing pathways related to inflammation or cancer.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds and their derivatives:
- Anticancer Properties : Research has shown that imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
- Antimicrobial Studies : Investigations into related compounds have demonstrated their efficacy against various bacterial strains, suggesting that modifications to the imidazo[1,2-a]pyridine core could enhance antimicrobial potency.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds related to this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Aminohexanoic Acid | Basic amino acid structure | Used as a building block in peptide synthesis |
| N-alpha-Boc-L-Lysine | Contains a lysine side chain | Known for its role in peptide synthesis and modification |
| Octadecenoyl-Lysine | Contains an octadecenoyl side chain | Exhibits enhanced membrane permeability |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing the tetrahydroimidazo[1,2-a]pyridine core in this compound?
- Methodology : The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclization reactions. For example, cycloisomerization of N-propargylpyridiniums under basic conditions (e.g., NaOH) provides rapid access to the core structure . Condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction, is another industrial approach .
- Optimization : Reaction conditions (temperature, solvent, catalysts) significantly impact yield and purity. For instance, palladium or copper catalysts enhance cyclization efficiency .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.1 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
- HRMS : Validates molecular weight (e.g., observed vs. calculated m/z within ±2 ppm error) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH at ~3400 cm⁻¹) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the carboxylic acid and carbamate groups. Hydrophobic substituents (e.g., 2-methylpropan-2-yl) reduce aqueous solubility .
- Stability : The carbamate group may hydrolyze under acidic/basic conditions. Storage at –20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., 2-methylpropan-2-yl)?
- Challenges : Steric hindrance from bulky groups slows reaction kinetics and reduces yields.
- Solutions :
- Use microwave-assisted synthesis to accelerate reactions .
- Employ bulky-base catalysts (e.g., DBU) to deprotonate intermediates and enhance nucleophilicity .
- Case Study : A related compound (Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) achieved 85% yield using Pd-catalyzed cyclization under microwave irradiation .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies in NMR shifts due to tautomerism or solvent effects.
- Resolution Strategies :
- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .
- Use 2D NMR (e.g., COSY, HSQC) to confirm coupling patterns and connectivity .
- Example : For a tetrahydroimidazo[1,2-a]pyridine derivative, conflicting δ 7.2–7.8 ppm signals were resolved via HSQC, confirming aromatic proton assignments .
Q. What mechanistic insights exist for the biological activity of imidazo[1,2-a]pyridine derivatives?
- Pharmacological Relevance : These compounds often target GABAA receptors or kinases.
- Experimental Design :
- Binding Assays : Radioligand displacement studies (e.g., [³H]-Flumazenil for GABAA) .
- Kinase Inhibition : ATP-competitive assays using recombinant enzymes (e.g., JAK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
